Synvest-1

Vue d'ensemble

Description

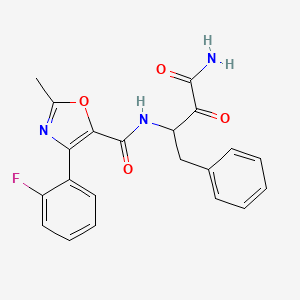

Synvest-1, also known as [18F]this compound, is a novel positron emission tomography (PET) imaging tracer targeting synaptic vesicle glycoprotein 2A (SV2A). This compound has been developed to meet clinical demand for imaging and quantifying synaptic density in vivo. Synaptic vesicle glycoprotein 2A is a presynaptic transmembrane protein expressed in neurons across the brain and is critical for neural system functioning. The expression of synaptic vesicle glycoprotein 2A is associated with various neuro-psychiatric disorders, making this compound a valuable tool in both research and clinical settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Synvest-1 involves several key steps. The process begins with the preparation of a precursor compound, which is then subjected to copper-mediated fluorination. The synthesis is typically carried out using an automated module to ensure Good Manufacturing Practice (GMP) standards, ensuring sterile and pyrogen-free production .

Preparation of Precursor: The precursor compound is synthesized through a series of reactions, including the conjugate addition of nitromethane with cinnamaldehyde in the presence of the Jørgensen-Hayashi catalyst using the Merck dual acid cocatalyst system.

Fluorination: The key step involves copper-mediated [18F] fluorination of the precursor compound. .

Industrial Production Methods

The industrial production of this compound is carried out using automated synthesis modules such as the Trasis AllinOne-36 (AIO) module. This ensures high production yields, reliability, and reduced production time. The entire synthesis process is completed within a timeframe of approximately 80 minutes, with consistently high radiochemical yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Synvest-1 undergoes several types of chemical reactions during its synthesis and application:

Oxidation: Pinnick-type oxidation is used during the synthesis of the precursor compound.

Reduction: Chemoselective nitro group reduction is a key step in the synthesis.

Substitution: Copper-mediated fluorination is a substitution reaction that introduces the fluorine-18 isotope

Common Reagents and Conditions

Jørgensen-Hayashi catalyst: Used for the conjugate addition of nitromethane with cinnamaldehyde.

Nickel borate: Used for chemoselective nitro group reduction and cyclization.

Copper: Used for the fluorination step

Major Products Formed

The major product formed from these reactions is [18F]this compound, which is a highly pure and enantiomerically pure compound suitable for PET imaging .

Applications De Recherche Scientifique

Synvest-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a radiotracer for studying synaptic density and neurotransmitter release mechanisms

Biology: Helps in understanding the role of synaptic vesicle glycoprotein 2A in various neuro-psychiatric disorders

Medicine: Used in clinical studies for diagnosing and monitoring neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and epilepsy

Industry: Facilitates the development of new diagnostic tools and treatments for neuro-psychiatric disorders

Mécanisme D'action

Synvest-1 exerts its effects by binding to synaptic vesicle glycoprotein 2A, a presynaptic transmembrane protein. This binding allows for the imaging and quantification of synaptic density in vivo using positron emission tomography. The high affinity and specificity of this compound for synaptic vesicle glycoprotein 2A make it an excellent tool for studying synaptic abnormalities associated with various brain disorders .

Comparaison Avec Des Composés Similaires

Similar Compounds

SDM-16: A heterocyclic nonacetamide ligand used as a PET imaging agent for synaptic vesicle glycoprotein 2A.

Uniqueness of Synvest-1

This compound is unique due to its high radiochemical yield, purity, and enantiomeric purity. It also demonstrates excellent in vivo binding properties and fast kinetics, making it a superior choice for imaging and quantifying synaptic density in humans .

Propriétés

IUPAC Name |

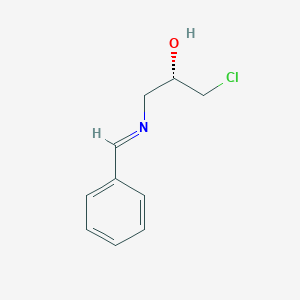

(4R)-4-(3,5-difluorophenyl)-1-[(3-methylpyridin-4-yl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O/c1-11-8-20-3-2-12(11)9-21-10-14(6-17(21)22)13-4-15(18)7-16(19)5-13/h2-5,7-8,14H,6,9-10H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTZBYZOWVBLBQ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2242777-37-1 | |

| Record name | SDM-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242777371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SDM-8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HJJ2N3UU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rosuvastatin calcium impurity E [EP]](/img/structure/B3325841.png)

![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)